4-methanesulfonyl-3,3-dimethylbut-1-yne
Description
4-Methanesulfonyl-3,3-dimethylbut-1-yne is an alkyne derivative characterized by a terminal triple bond (but-1-yne backbone) with a methanesulfonyl (-SO₂CH₃) group at the 4th carbon and two methyl (-CH₃) groups at the 3rd carbon. Its structure is HC≡C-C(CH₃)₂-SO₂CH₃, making it a highly functionalized molecule with steric and electronic features influenced by the sulfonyl and dimethyl groups.
For instance, methanesulfonyl chloride is a common sulfonylation agent, as seen in the synthesis of piperazine derivatives (e.g., 4-methanesulfonyl-3,3-dimethylpiperazine) via nucleophilic substitution . The steric bulk of the 3,3-dimethyl group may necessitate optimized reaction conditions to avoid side reactions.
This compound’s key attributes include:
- Electron-withdrawing sulfonyl group: Enhances stability but may reduce alkyne reactivity in cycloadditions or nucleophilic attacks.
Properties
CAS No. |
2229422-51-7 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-3,3-dimethylbut-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbut-1-yne and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,3-dimethylbut-1-yne is reacted with methanesulfonyl chloride in the presence of triethylamine at low temperatures (0-5°C) to yield 4-methanesulfonyl-3,3-dimethylbut-1-yne.
Industrial Production Methods
In an industrial setting, the production of 4-methanesulfonyl-3,3-dimethylbut-1-yne may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 3,3-dimethylbut-1-yne.
Substitution: Various substituted butyne derivatives.
Scientific Research Applications
4-methanesulfonyl-3,3-dimethylbut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-3,3-dimethylbut-1-yne involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Below is a systematic comparison with structurally related alkynes, focusing on synthesis, substituent effects, and physicochemical properties.
Key Comparative Insights:
Substituent Position and Electronic Effects
- Sulfonyl vs. Thioether :
- The sulfonyl group (-SO₂CH₃) in the target compound is strongly electron-withdrawing, polarizing the alkyne and adjacent carbons. In contrast, the thioether (-S-C₂H₅) in 4-(ethylsulfanyl)-3-methylbut-1-yne is electron-donating, enhancing nucleophilic character .
- Reactivity : Sulfonyl groups deactivate alkynes toward electrophilic additions (e.g., Huisgen cycloaddition), while thioethers may facilitate such reactions .
Steric Effects
- The 3,3-dimethyl group in the target compound introduces significant steric hindrance compared to the mono-methyl group in 3-methyl-3-(methylsulfonyl)but-1-yne. This could limit access to the alkyne in catalytic reactions (e.g., Sonogashira coupling).
Table 2: Predicted Physicochemical Properties
| Compound | Predicted Collision Cross-Section (Ų, [M+H]+) | Polarity (Relative) |
|---|---|---|
| 4-(Ethylsulfanyl)-3-methylbut-1-yne | 121.8 | Moderate |
| 4-Methanesulfonyl-3,3-dimethylbut-1-yne* | ~130–140 (estimated) | High |
*Estimated based on sulfonyl group’s larger size and polarity compared to thioether.
Analytical Differentiation
- Mass Spectrometry : Sulfonyl-containing compounds exhibit distinct fragmentation patterns compared to thioethers due to the stability of sulfone-derived ions.
- Chromatography : The target compound’s higher polarity would result in longer retention times in reverse-phase HPLC compared to 4-(ethylsulfanyl)-3-methylbut-1-yne .
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